1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone
Overview
Description
1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with a methyl group at the 2-position and an ethanone group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced alcohol derivatives.
- Substituted imidazo[1,2-a]pyrimidines with diverse functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphodiesterases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides and thereby modulating intracellular signaling pathways. This can lead to various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 3-Methylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine derivatives with different substituents .
Uniqueness: 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyrimidine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
IUPAC Name |
1-(2-methylimidazo[1,2-a]pyrimidin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(7(2)13)12-5-3-4-10-9(12)11-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBHHBZOTLBPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238092 | |
Record name | 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100289-21-2 | |
Record name | 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100289-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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